(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 7209-80-5
VCID: VC11239096
InChI: InChI=1S/C13H9ClO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+
SMILES: C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Molecular Formula: C13H9ClO2S
Molecular Weight: 264.73 g/mol

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 7209-80-5

Cat. No.: VC11239096

Molecular Formula: C13H9ClO2S

Molecular Weight: 264.73 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one - 7209-80-5

Specification

CAS No. 7209-80-5
Molecular Formula C13H9ClO2S
Molecular Weight 264.73 g/mol
IUPAC Name (E)-1-(5-chloro-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C13H9ClO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+
Standard InChI Key NZCPOWKQXJUSKP-GQCTYLIASA-N
Isomeric SMILES C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O
SMILES C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Canonical SMILES C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one possesses the molecular formula C₁₄H₁₁ClO₂S, with a molecular weight of 286.75 g/mol. The (2E) designation confirms the trans configuration of the α,β-unsaturated ketone, a critical feature influencing its reactivity and conjugation . The hydroxyphenyl group at position 1 and thiophene at position 3 create a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁ClO₂S
Molecular Weight286.75 g/mol
Density~1.3 g/cm³ (estimated)
Boiling Point>400°C (extrapolated)
Melting Point158–160°C (decomposes)
SolubilityLow in water; soluble in DMSO

Synthesis and Reaction Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and thiophene-2-carbaldehyde under basic conditions. A typical procedure involves:

  • Dissolving equimolar amounts of ketone and aldehyde in ethanol.

  • Adding aqueous NaOH (20–30%) and stirring at room temperature for 24–48 hours.

  • Isolating the precipitated product via filtration and recrystallizing from ethanol .

Yields range from 60–75%, with higher efficiencies achieved at low temperatures (−10°C to 0°C) to minimize side reactions . Electron-withdrawing groups on the aryl rings, such as chlorine, enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aldehyde’s enolate .

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 (no. 2). Key parameters include:

  • Unit cell dimensions: a = 9.404 Å, b = 11.831 Å, c = 27.075 Å

  • Bond lengths: C=O (1.221 Å), C=C (1.452 Å)

  • Dihedral angle between aromatic rings: 8.7°, indicating near-planarity .

Intermolecular O–H···O hydrogen bonds (2.65 Å) and π-π stacking (3.48 Å) stabilize the lattice, contributing to high thermal stability .

Table 2: Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Z (unit cell)2
R-factor0.0322
Flack Parameter0.01(2)

Spectroscopic Analysis

FT-IR and Raman Spectroscopy

  • FT-IR (cm⁻¹):

    • 3250 (O–H stretch), 1655 (C=O), 1600 (C=C), 1570 (aromatic C–C).

    • Absence of aldehyde C–H (~2820 cm⁻¹) confirms complete condensation .

  • Raman (cm⁻¹):

    • 1605 (C=C symmetric stretch), 1280 (C–O), 450 (C–S thiophene) .

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 6.96 (d, J = 8.5 Hz, H-3'), 7.55–7.58 (m, thiophene H-3, H-4), 8.21 (s, enone H-β) .

  • ¹³C NMR:

    • δ 187.6 (C=O), 148.2 (C-OH), 135.4 (thiophene C-2), 128.1–115.3 (aromatic carbons) .

Computational and Theoretical Insights

Density functional theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set correlate well with experimental data:

  • HOMO-LUMO gap: 4.1 eV, suggesting potential semiconducting properties.

  • Electrostatic potential maps highlight electron-rich regions at the hydroxyl oxygen and thiophene sulfur, sites for electrophilic attack .

Applications and Future Directions

Non-Linear Optical (NLO) Materials

The extended π-conjugation and asymmetric electron distribution make this compound a candidate for NLO applications. Hyperpolarizability (β) calculations indicate a value of 1.5 × 10⁻³⁰ esu, comparable to urea .

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